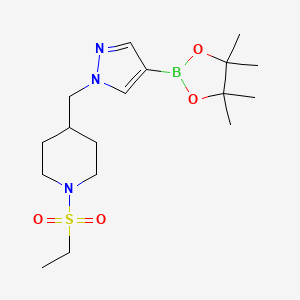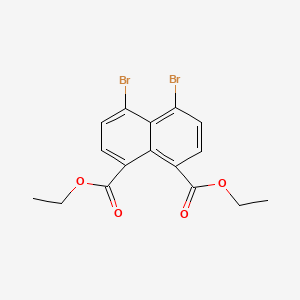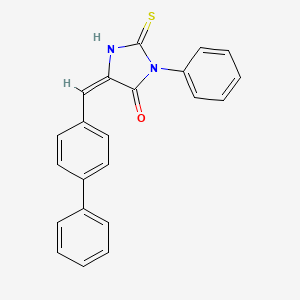![molecular formula C10H12BrNOSi B13719260 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is a compound that belongs to the class of pyridine derivatives It features a bromine atom at the 6th position, a hydroxyl group at the 2nd position, and a trimethylsilyl-ethynyl group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group at the 2nd position.
Trimethylsilyl-ethynylation: The attachment of a trimethylsilyl-ethynyl group at the 3rd position.
These reactions are carried out under specific conditions, often involving the use of catalysts and reagents such as palladium and copper salts for the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups .
Applications De Recherche Scientifique
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can act as a protecting group, while the hydroxyl and bromine groups can participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine: Similar structure with a methyl group instead of a hydroxyl group.
6-Bromo-2-chloro-4-[(trimethylsilyl)ethynyl]pyridin-3-amine: Similar structure with a chlorine atom instead of a hydroxyl group.
Uniqueness
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both a hydroxyl group and a bromine atom on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The trimethylsilyl-ethynyl group also provides steric protection and enhances the compound’s stability .
Propriétés
Formule moléculaire |
C10H12BrNOSi |
|---|---|
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
6-bromo-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)7-6-8-4-5-9(11)12-10(8)13/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
JRYROPPYHWDZTA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=C(NC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)





![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)




